

Fmoc-Tyr(SO₃H)-OH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-Tyr(SO₃nP)-OH

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An In-Depth Technical Guide to Fmoc-Tyr(SO₃H)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Tyr(SO₃H)-OH, or N- α -Fmoc-O-sulfotyrosine, is a critical building block for the synthesis of sulfated peptides. Tyrosine O-sulfation is a vital post-translational modification that plays a significant role in modulating extracellular protein-protein interactions.^[1] This modification is essential for the biological activity of numerous peptide hormones and other signaling molecules.^[1] This guide provides a comprehensive overview of the properties, applications, and synthetic protocols related to Fmoc-Tyr(SO₃H)-OH for professionals in research and drug development.

Physicochemical Properties

The quantitative data for Fmoc-Tyr(SO₃H)-OH are summarized in the table below, providing a quick reference for its key physical and chemical properties.

Property	Value
Molecular Formula	C ₂₄ H ₂₁ NO ₈ S[2][3][4]
Molecular Weight	483.49 g/mol [2][3]
Exact Mass	483.09900 Da[2][3]
CAS Number	181952-24-9[2][3]
Density	1.467 g/cm ³ [2][3]

Applications in Peptide Synthesis and Drug Discovery

Fmoc-Tyr(SO₃H)-OH is primarily utilized in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) to incorporate sulfotyrosine residues into peptide chains.[5] The synthesis of sulfotyrosine-containing peptides can be challenging due to the acid-lability of the sulfate group.[6] The use of Fmoc-Tyr(SO₃H)-OH, often as a sodium or tetrabutylammonium salt for improved solubility and stability, allows for the direct incorporation of this modified amino acid during peptide elongation.[7]

The ability to synthesize sulfated peptides is crucial for:

- **Studying Protein-Protein Interactions:** Tyrosine sulfation is known to be involved in the interactions of secreted and transmembrane proteins.[1]
- **Developing Therapeutic Peptides:** Many biologically active peptides, such as the hormones gastrin II and cholecystokinin, require sulfation for their function.[1]
- **Drug Discovery:** Creating synthetic analogs of naturally occurring sulfated peptides allows for the investigation of structure-activity relationships and the development of novel therapeutics.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Sulfated Peptide

The following is a generalized protocol for the incorporation of Fmoc-Tyr(SO₃H)-OH into a peptide sequence using manual or automated Fmoc-SPPS.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[\[8\]](#)
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.[\[8\]](#)

2. First Amino Acid Coupling:

- Attach the first Fmoc-protected amino acid to the swollen resin using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a base like N,N-diisopropylethylamine (DIEA).[\[8\]](#)[\[9\]](#)

3. Iterative Deprotection and Coupling Cycles:

- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 20 minutes.[\[5\]](#) Wash the resin thoroughly with DMF.
- Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-Tyr(SO₃Na)-OH) with a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and a base (e.g., DIEA or N-methyl morpholine).[\[5\]](#)[\[7\]](#) Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[\[8\]](#)
- Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
- Repeat these deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection:

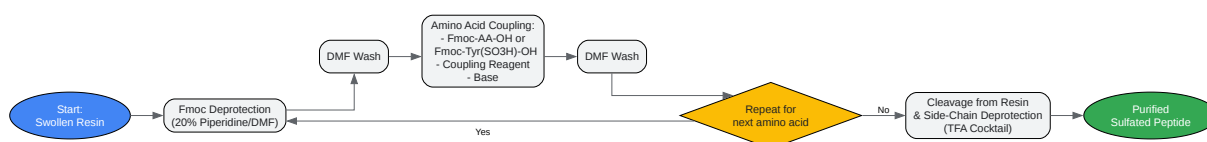
- Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
- Due to the acid sensitivity of the sulfate group, a mild cleavage cocktail is often employed, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) at a reduced temperature (e.g., 0-4 °C) for a few hours.[5]

5. Purification and Analysis:

- Precipitate the cleaved peptide in cold diethyl ether.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the final product by mass spectrometry to confirm the molecular weight and purity.

Workflow Visualization

The following diagram illustrates the general workflow for incorporating Fmoc-Tyr(SO₃H)-OH into a peptide chain using Fmoc-SPPS.



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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

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References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Fmoc-Tyr(SO₃H)-OH | CAS#:181952-24-9 | Chemsrce [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. Fmoc-Tyr(SO₃H)-OH | C₂₄H₂₁NO₈S | CID 11730575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
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